

Spectroscopic Analysis of C.I. Direct Brown 1: A Technical Overview

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Compound of Interest

Compound Name: *C.I. Direct Brown 1*

Cat. No.: *B1581572*

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Abstract

This technical guide provides a summary of the available physicochemical data for the trisazo dye, **C.I. Direct Brown 1** (CAS 3811-71-0). Due to a lack of publicly available experimental spectra, this document presents expected spectroscopic characteristics for Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) analysis based on the known chemical structure. Detailed, generalized experimental protocols for obtaining these spectra are provided for researchers in analytical chemistry and drug development. A logical workflow for the spectroscopic characterization of a solid, water-soluble dye is also presented.

Introduction

C.I. Direct Brown 1, also known by its Colour Index number 30045, is a trisazo dye used in the textile, paper, and leather industries.^{[1][2][3]} Its molecular structure, rich in aromatic rings, azo linkages, and auxochromic groups, dictates its color and binding properties. Spectroscopic analysis is fundamental to confirming the identity, purity, and structural integrity of such compounds. This document serves as a reference for the expected spectroscopic signature of **C.I. Direct Brown 1** and provides standardized methodologies for its analysis.

Physicochemical Properties

A summary of the known physicochemical properties of **C.I. Direct Brown 1** is presented in Table 1. This data is essential for sample preparation and interpretation of spectroscopic results. The dye is a brown powder, soluble in water and ethanol.^{[1][4]}

Table 1: Physicochemical Properties of **C.I. Direct Brown 1**

Property	Value	Reference(s)
C.I. Name	Direct Brown 1	[5]
C.I. Number	30045	[3][4][5]
CAS Number	3811-71-0	[2][4][5]
Molecular Formula	C ₃₁ H ₂₂ N ₈ Na ₂ O ₆ S	[4][5]
Molecular Weight	680.60 g/mol	[2][4][5]
Appearance	Brown Powder	[2][5]
Solubility	Soluble in water (orange-brown solution), soluble in ethanol	[1][2]

Spectroscopic Data (Expected)

As of the date of this publication, specific experimental UV-Vis, IR, and NMR spectra for **C.I. Direct Brown 1** are not readily available in the public domain. The following sections and tables describe the expected spectral characteristics based on its known chemical structure as a complex trisazo dye.

UV-Visible (UV-Vis) Spectroscopy

Azo dyes are characterized by their strong absorption in the visible region of the electromagnetic spectrum, which arises from $\pi \rightarrow \pi^*$ electronic transitions within the extended conjugated system of aromatic rings and azo groups (-N=N-). For a trisazo dye like **C.I. Direct Brown 1**, a broad absorption band is expected, leading to its characteristic brown color.

Table 2: Expected UV-Vis Absorption Data for **C.I. Direct Brown 1**

Parameter	Expected Value	Rationale
λ_{max} (Visible)	400 - 600 nm	Corresponds to the $\pi \rightarrow \pi^*$ transitions in the extended trisazo chromophore. The broadness is due to multiple overlapping electronic transitions.[6][7]
λ_{max} (UV)	250 - 350 nm	Corresponds to $\pi \rightarrow \pi^*$ transitions within the individual aromatic ring systems.[6]
Solvent	Water or Ethanol	C.I. Direct Brown 1 is soluble in these polar solvents.[1]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The expected characteristic absorption bands for **C.I. Direct Brown 1** are based on the vibrations of its constituent chemical bonds.

Table 3: Expected Characteristic IR Absorption Bands for **C.I. Direct Brown 1**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Reference(s)
3500 - 3200	O-H stretch, N-H stretch	Phenolic -OH, Amino - NH ₂	[8][9]
3100 - 3000	C-H stretch	Aromatic C-H	[10][11]
1620 - 1580	C=C stretch	Aromatic ring skeletal vibrations	[10][11]
1500 - 1400	N=N stretch	Azo group	[8][12]
~1200 & ~1040	S=O stretch (asymmetric & symmetric)	Sulfonate group (- SO ₃ ⁻)	[9]
1350 - 1250	C-O stretch	Phenolic C-O	[8]
900 - 650	C-H out-of-plane bend	Aromatic ring substitution patterns	[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Due to the complexity and low symmetry of **C.I. Direct Brown 1**, its ¹H and ¹³C NMR spectra are expected to be complex, with many overlapping signals, particularly in the aromatic region.

Table 4: Expected NMR Spectral Regions for **C.I. Direct Brown 1**

Spectrum	Chemical Shift (δ) ppm	Proton/Carbon Type	Rationale
^1H NMR	6.5 - 8.5	Aromatic Protons (Ar-H)	Protons on the multiple benzene and biphenyl rings are deshielded by the aromatic ring current. [10][13][14]
^1H NMR	Broad, exchangeable	-OH, -NH ₂	Protons on heteroatoms; signals are often broad and their position is concentration and solvent dependent.
^{13}C NMR	110 - 160	Aromatic Carbons (Ar-C)	Carbons within the aromatic rings, including those bonded to N, O, and S, will resonate in this typical downfield region.[10][13]

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for a solid, water-soluble dye such as **C.I. Direct Brown 1**.

UV-Vis Spectroscopy Protocol

- Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a stock solution by accurately weighing approximately 10 mg of **C.I. Direct Brown 1** and dissolving it in 100 mL of deionized water or spectroscopic grade ethanol in

a volumetric flask.

- Prepare a dilute solution (e.g., in the range of 1-10 mg/L) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
- Data Acquisition:
 - Use matched quartz cuvettes (1 cm path length).
 - Fill the reference cuvette with the solvent (deionized water or ethanol).
 - Record a baseline spectrum with the solvent in both cuvettes.
 - Replace the solvent in the sample cuvette with the dye solution.
 - Scan the sample over a wavelength range of 200-800 nm.
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

FT-IR Spectroscopy Protocol (KBr Pellet Method)

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation:
 - Thoroughly dry the **C.I. Direct Brown 1** sample and spectroscopic grade potassium bromide (KBr) powder in an oven to remove moisture.
 - In an agate mortar, grind 1-2 mg of the dye sample until it is a fine, uniform powder.
 - Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample.
 - Transfer the mixture to a pellet press die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the ambient atmosphere.
- Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- Process the spectrum (e.g., baseline correction) as needed.

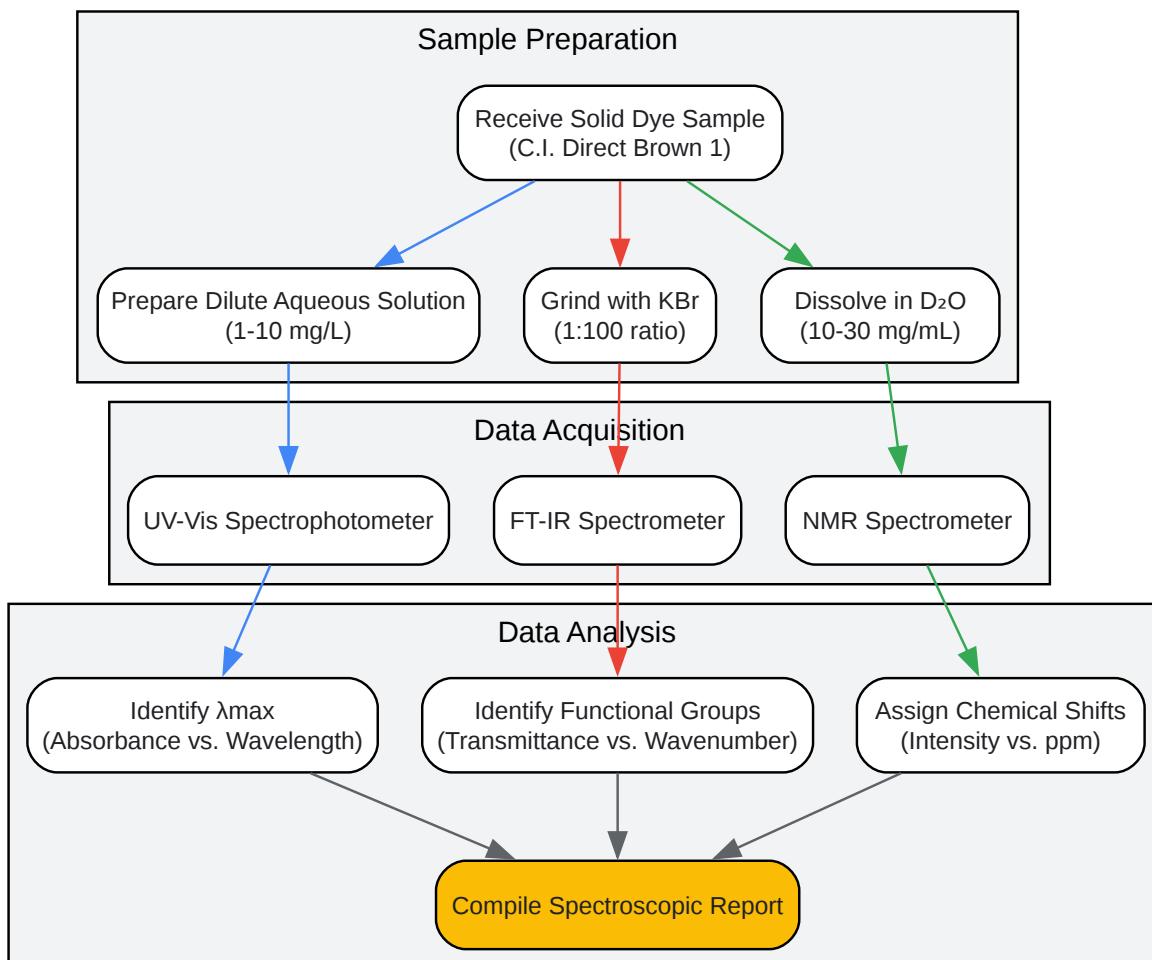
NMR Spectroscopy Protocol

- Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Accurately weigh 5-20 mg of **C.I. Direct Brown 1** for ^1H NMR (or 20-50 mg for ^{13}C NMR) into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Given the dye's water solubility, deuterium oxide (D_2O) is a primary choice. DMSO-d_6 could also be used.
 - Ensure the sample is fully dissolved, using gentle vortexing if necessary.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve high homogeneity and resolution.
 - Acquire the ^1H NMR spectrum. For D_2O solutions, the solvent signal may need to be suppressed.

- Acquire the proton-decoupled ^{13}C NMR spectrum. This will require a significantly longer acquisition time than the ^1H spectrum.
- Process the data (Fourier transform, phase correction, baseline correction, and referencing).

Logical Workflow Visualization

The general workflow for the complete spectroscopic characterization of a dye sample like **C.I. Direct Brown 1** is illustrated below. This process ensures a systematic approach from sample receipt to final data analysis.



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